molecular formula C21H20N2O4 B2883869 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034595-50-9

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2883869
CAS RN: 2034595-50-9
M. Wt: 364.401
InChI Key: LCVNTWDTBQLZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-7-methoxybenzofuran-2-carboxamide, also known as 2-Methoxy-N-(1-methyl-5-indolyl)-2-(2-(piperidin-1-yl)ethyl)acetamide (MIPA), is a novel compound that has been researched for its potential therapeutic applications. MIPA belongs to the class of benzofuran-carboxamide derivatives, which have shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of MIPA is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. MIPA has been shown to inhibit the activation of NF-κB and its downstream targets, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MIPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, MIPA has been shown to have antioxidant activity and to inhibit the proliferation of cancer cells. MIPA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of MIPA is its relatively simple synthesis method, which makes it readily available for laboratory studies. However, one of the limitations of MIPA is its poor solubility in water, which can make it difficult to work with in certain experimental systems.

Future Directions

There are several potential future directions for research on MIPA. One area of interest is the development of more potent derivatives of MIPA with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of MIPA in animal models of inflammatory and neurodegenerative diseases. Finally, the elucidation of the precise mechanism of action of MIPA may provide insights into the development of novel anti-inflammatory agents.

Synthesis Methods

The synthesis of MIPA involves a multi-step process that includes the reaction of 7-methoxybenzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amine to form the amide intermediate. The final step involves the reaction of the amide intermediate with piperidine to form MIPA.

Scientific Research Applications

MIPA has been extensively studied for its potential therapeutic applications in various biological systems. One of the major areas of research has been its anti-inflammatory properties. MIPA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. This suggests that MIPA may have potential as a therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-23-9-8-13-10-14(6-7-16(13)23)17(24)12-22-21(25)19-11-15-4-3-5-18(26-2)20(15)27-19/h3-11,17,24H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVNTWDTBQLZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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